

Application of PD 173955 Analog 1 (DV2-103) in Alzheimer's Disease Models

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Compound of Interest		
Compound Name:	PD 173955 analog 1	
Cat. No.:	B2956238	Get Quote

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Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (A β) plaques and neurofibrillary tangles in the brain. A key pathological event is the amyloidogenic processing of the amyloid precursor protein (APP) by β -secretase (BACE1) and γ -secretase, leading to the production of toxic A β peptides, particularly A β 40 and A β 42.[1] This application note details the use of **PD 173955 analog 1**, also known as compound 3a or DV2-103, a potent inhibitor of A β production, in cellular models of Alzheimer's disease.[1][2][3]

PD 173955 is a known inhibitor of Abl and Src kinases.[1] However, its analog, DV2-103, is kinase-inactive, indicating that its mechanism of A β reduction is independent of kinase inhibition.[1] This compound has been shown to effectively reduce the levels of secreted A β peptides in cellular and animal models of AD.[1][2][3] The primary mechanism of action involves the modulation of BACE1 cleavage of APP.[1][2] Instead of directly inhibiting the enzyme, DV2-103 appears to alter the intracellular trafficking of APP, diverting it to lysosomes for degradation and thus reducing its availability for processing by BACE1 in endosomes, the primary site of A β production.[1]

Data Presentation



The following tables summarize the quantitative data on the efficacy of **PD 173955 analog 1** (DV2-103) and its analogs in reducing $A\beta$ peptide levels in N2a695 cells, a commonly used cellular model for studying APP processing.

Table 1: Effect of PD 173955 Analogs on Aβ40 and Aβ42 Production in N2a695 Cells

Compound	Concentration (µM)	Aβ40 Reduction (%)	Aβ42 Reduction (%)
3a (DV2-103)	5	~50	~60
3m	5	~70	~75
5b	5	~60	~65
5c	5	~55	~60
5f	5	~75	~80

Data adapted from literature reports.[1] The percentage reduction is an approximation based on graphical data.

Table 2: Synergistic Effect of PD 173955 Analogs with a BACE1 Inhibitor (BACE IV) in N2a695 Cells

Treatment	Aβ40 Reduction (%)	Aβ42 Reduction (%)
BACE IV (0.5 μM)	~40	~45
3a (DV2-103) (5 μM)	~50	~60
BACE IV + 3a (DV2-103)	>80	>85
5b (5 μM)	~60	~65
BACE IV + 5b	>85	>90
5f (5 μM)	~75	~80
BACE IV + 5f	>90	>95
DAGE IV + 3I	/30	



Data adapted from literature reports.[1] The percentage reduction is an approximation based on graphical data and demonstrates a strong synergistic effect.

Experimental Protocols

This section provides detailed protocols for key experiments involving the application of **PD 173955 analog 1** (DV2-103) in a cellular model of Alzheimer's disease.

Protocol 1: In Vitro Aβ Reduction Assay in N2a695 Cells

Objective: To quantify the effect of DV2-103 on the production of A β 40 and A β 42 in a neuronal cell line overexpressing human APP695.

Materials:

- N2a695 cells (mouse neuroblastoma cells stably expressing human APP695)
- Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- PD 173955 analog 1 (DV2-103), dissolved in DMSO
- BACE1 inhibitor (e.g., BACE IV), dissolved in DMSO (for synergistic studies)
- DMSO (vehicle control)
- 96-well cell culture plates
- Human Aβ40 and Aβ42 ELISA kits
- Cell lysis buffer
- BCA protein assay kit

Procedure:

 Cell Seeding: Seed N2a695 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well). Incubate at 37°C in a humidified atmosphere with 5% CO2.



· Compound Treatment:

- After 24 hours, or once cells have adhered and are actively growing, replace the medium with fresh medium containing the desired concentration of DV2-103 or other analogs.
- For vehicle control wells, add an equivalent volume of DMSO.
- For synergistic studies, pre-incubate cells with the BACE1 inhibitor (e.g., 0.5 μM BACE IV)
 for 1 hour before adding the medium containing DV2-103.
- Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24-48 hours).

Sample Collection:

- After incubation, carefully collect the cell culture supernatant from each well. This will be used for Aβ ELISA.
- Wash the cells with PBS and then lyse the cells using a suitable lysis buffer. The cell lysate will be used for protein quantification.

• Aβ Quantification (ELISA):

 Measure the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available human Aβ ELISA kits, following the manufacturer's instructions.

Protein Quantification:

Determine the total protein concentration in the cell lysates using a BCA protein assay kit.

Data Analysis:

- Normalize the Aβ levels to the total protein concentration for each well to account for any differences in cell viability.
- Express the results as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

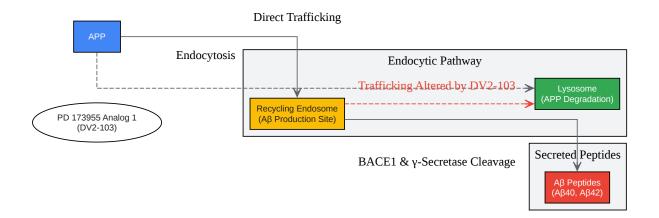




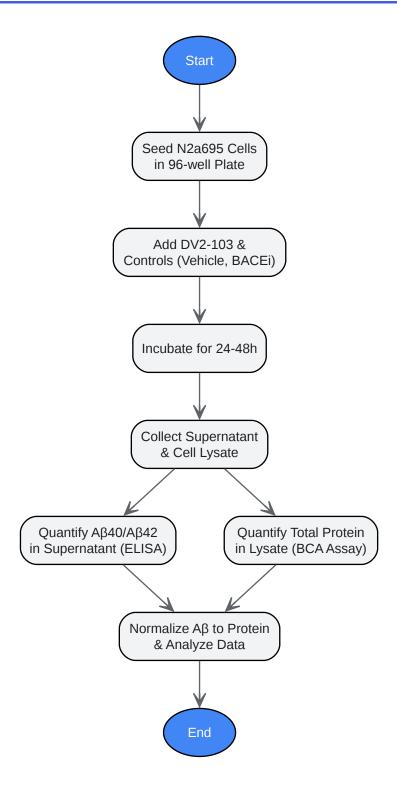
Proposed Mechanism of Action of PD 173955 Analog 1 (DV2-103)

The following diagram illustrates the proposed mechanism by which DV2-103 reduces $A\beta$ production. It involves the altered trafficking of APP away from the amyloidogenic pathway.









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